REACTION_SMILES
|
[CH2:11]([n:12]1[c:13]([N+:14]([O-:15])=[O:16])[cH:17][n:18][cH:19]1)[CH2:20][CH3:21].[CH2:1]([n:2]1[c:3]([N+:4]([O-:5])=[O:6])[cH:7][n:8][cH:9]1)[CH3:10].[CH2:22]([n:23]1[c:24]([N+:25]([O-:26])=[O:27])[cH:28][n:29][cH:30]1)[CH2:31][CH2:32][CH3:33].[CH2:34]([CH3:35])[n:36]1[c:37]([CH2:44][OH:45])[n:38][cH:39][c:40]1[N+:41](=[O:42])[O-:43].[CH2:46]([n:47]1[c:48]([N+:49]([O-:50])=[O:51])[cH:52][n:53][c:54]1[CH2:55][OH:56])[CH2:57][CH3:58].[CH2:59]([n:60]1[c:61]([N+:62]([O-:63])=[O:64])[cH:65][n:66][c:67]1[CH2:68][OH:69])[CH2:70][CH2:71][CH3:72].[OH:73][CH2:74][c:75]1[nH:76][c:77]([N+:78]([O-:79])=[O:80])[cH:81][n:82]1>>[CH3:34][n:36]1[c:37]([CH2:44][OH:45])[n:38][cH:39][c:40]1[N+:41](=[O:42])[O-:43]
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Name
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CCCn1cncc1[N+](=O)[O-]
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CCCn1cncc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCn1cncc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCn1cncc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCn1c([N+](=O)[O-])cnc1CO
|
Name
|
CCCn1c([N+](=O)[O-])cnc1CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCn1c([N+](=O)[O-])cnc1CO
|
Name
|
CCCCn1c([N+](=O)[O-])cnc1CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCn1c([N+](=O)[O-])cnc1CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cnc(CO)[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1c([N+](=O)[O-])cnc1CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |